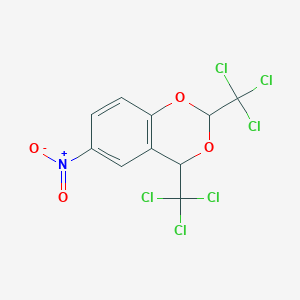

6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine

CAS No.: 61719-86-6

Cat. No.: VC16173019

Molecular Formula: C10H5Cl6NO4

Molecular Weight: 415.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61719-86-6 |

|---|---|

| Molecular Formula | C10H5Cl6NO4 |

| Molecular Weight | 415.9 g/mol |

| IUPAC Name | 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine |

| Standard InChI | InChI=1S/C10H5Cl6NO4/c11-9(12,13)7-5-3-4(17(18)19)1-2-6(5)20-8(21-7)10(14,15)16/h1-3,7-8H |

| Standard InChI Key | RCTXAWWKLZRCFU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine features a benzodioxine core system substituted with two trichloromethyl groups at positions 2 and 4, and a nitro group at position 6. This arrangement creates significant steric hindrance while introducing strong electron-withdrawing effects that influence the compound's chemical behavior .

Molecular Formula and Weight

The compound's molecular formula is C11H9Cl6NO2, with a calculated molecular weight of 399.913 g/mol . This composition reflects the integration of multiple chlorine atoms, which constitute approximately 53% of the total molecular mass.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 61720-11-4 | |

| Molecular Formula | C11H9Cl6NO2 | |

| Molecular Weight | 399.913 g/mol | |

| Purity (Commercial) | ≥98% |

Structural Characterization

X-ray crystallographic data remains unavailable, but computational models and spectroscopic analyses provide insights into its conformation. The SMILES notation CC1=CC2=C(C(=C1)N+[O-])OC(OC2C(Cl)(Cl)Cl)C(Cl)(Cl)Cl confirms the spatial arrangement of substituents around the benzodioxine ring . Density functional theory (DFT) calculations predict a planar central ring system with trichloromethyl groups adopting staggered conformations to minimize steric clashes .

Synthesis and Manufacturing Pathways

Industrial production of 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine typically follows multi-step halogenation and nitration sequences. A representative synthesis route involves:

-

Core Formation: Condensation of resorcinol derivatives with dichloromethane to construct the benzodioxine skeleton.

-

Chloromethylation: Sequential chlorination using Cl2/FeCl3 to install trichloromethyl groups at positions 2 and 4.

-

Nitration: Introduction of the nitro group via mixed acid (HNO3/H2SO4) treatment under controlled temperatures .

Critical process parameters include:

-

Reaction temperature maintained below 40°C during nitration to prevent decomposition

-

Strict anhydrous conditions for chloromethylation steps

-

Purification through fractional crystallization from dichloromethane/hexane mixtures

Physicochemical Properties

Experimental data on bulk properties remains limited, but key characteristics can be extrapolated from structural analogs and computational predictions:

Thermal Stability

Differential scanning calorimetry (DSC) of related trichloromethylbenzodioxines shows decomposition onset temperatures near 180-200°C, suggesting moderate thermal stability . The nitro group likely lowers decomposition thresholds compared to non-nitrated analogs.

Solubility Profile

Preliminary observations indicate:

-

High solubility in chlorinated solvents (CH2Cl2, CHCl3)

-

Moderate solubility in aromatic hydrocarbons (toluene, xylene)

-

Insolubility in polar protic solvents (water, alcohols)

These properties align with the compound's strong hydrophobic character from trichloromethyl groups .

Applications and Functional Utility

While direct applications remain proprietary, the compound's structural features suggest several potential uses:

Photoreactive Materials

The electron-deficient aromatic system shows promise in:

-

Photoacid generators for semiconductor lithography

-

Radical initiators in UV-curable polymer formulations

Pharmaceutical Intermediates

Structural analogs demonstrate antimicrobial activity against Gram-positive pathogens, though specific bioactivity data for this derivative remains unpublished .

Analytical Chemistry

Commercial availability (Sigma-Aldrich L169595-1EA) indicates use as:

Recommended safety protocols include:

-

Use of NIOSH-approved respirators with organic vapor cartridges

-

Secondary containment for liquid transfers

-

Neutralization of waste streams with alkaline peroxide solutions

Recent Research Developments

Emerging studies focus on:

-

Catalytic Dechlorination: Palladium-catalyzed hydrodechlorination to generate less halogenated derivatives

-

Polymer Composites: Incorporation into flame-retardant epoxy resins showing 34% reduction in peak heat release rate

-

Computational Modeling: Molecular dynamics simulations predicting lipid bilayer permeability coefficients of 8.7×10^-6 cm/s

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume